molecular formula C26H18F4N6O2S2 B2872320 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391899-60-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2872320
CAS No.: 391899-60-8
M. Wt: 586.58
InChI Key: QLCZXIRGEZQFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a trifluoromethylphenyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides could allow for N-alkylation .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit promising antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom enhances the antimicrobial effectiveness of these compounds (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

Fluorinated benzothiazole derivatives have been synthesized and found to be potently cytotoxic in vitro against certain human breast cancer cell lines, while exhibiting minimal activity against nonmalignant cells. This indicates a potential for selective anticancer activity (Hutchinson et al., 2001). Additionally, new benzothiazole acylhydrazones synthesized for anticancer activity revealed promising results against various cancer cell lines, highlighting the benzothiazole scaffold's potential in anticancer agent development (Osmaniye et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments, demonstrating significant efficacy. These compounds are thought to adsorb onto surfaces, providing protection against corrosion, which could be valuable in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4N6O2S2/c27-18-9-2-1-8-17(18)23(38)31-13-21-34-35-25(36(21)16-7-5-6-15(12-16)26(28,29)30)39-14-22(37)33-24-32-19-10-3-4-11-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZXIRGEZQFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC5=CC=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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